molecular formula C22H21N5O B2723822 2-(1H-benzo[d]imidazol-1-yl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone CAS No. 2034297-55-5

2-(1H-benzo[d]imidazol-1-yl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone

Cat. No. B2723822
M. Wt: 371.444
InChI Key: KEJMSPMTRRLGAU-UHFFFAOYSA-N
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Description

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Synthesis Analysis

This involves the methods and steps used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction.



Molecular Structure Analysis

This involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms. Techniques used for this analysis include X-ray crystallography, NMR spectroscopy, and computational chemistry.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties include reactivity, flammability, and types of chemical reactions the compound can undergo.


Scientific Research Applications

Synthesis and Catalysis

Water-mediated Hydroamination and Silver-catalyzed Aminooxygenation : Research involving aqueous syntheses of methylimidazo[1,2-a]pyridines, imidazo[1,2-a]pyrazine, and imidazo[2,1-a]isoquinoline demonstrates the utility of these compounds in organic synthesis without the need for a deliberate addition of catalysts. Such methodologies enable the generation of heterocyclic compounds under environmentally benign conditions (Darapaneni Chandra Mohan et al., 2013).

Structural Studies and Complex Formation

Crystal Structure and Complex Formation with Metal Ions : The structural analysis of benzimidazole and dihydroisoquinoline derivatives, including their complexes with copper(II) and cobalt(II) chlorides, provides insights into their geometric configurations and potential as ligands in coordination chemistry. Such studies contribute to the understanding of molecular architecture and its implications for reactivity and binding (V. I. Sokol et al., 2011).

Novel Synthetic Routes

One-pot Synthesis of Heterocycles : The use of Fe3O4@SiO2–OSO3H as a heterogeneous nanocatalyst for the one-pot synthesis of pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolines showcases innovative approaches to heterocyclic compound synthesis. This method highlights the importance of catalysis in enhancing the efficiency and selectivity of chemical reactions (A. Maleki, 2014).

Mechanistic Insights and Reactivity

Reactivity with Anhydrides and Imidoyl Chlorides : Studies on the reactions of glutaconic and homophthalic anhydrides with imidates and imidoyl chlorides offer a deeper understanding of the reactivity patterns of these compounds. Such insights are crucial for developing new synthetic methods and understanding the underlying mechanisms (Elena Stanoeva et al., 1984).

Safety And Hazards

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Future Directions

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Please consult a qualified chemist or a reliable source for specific information about this compound. Always follow safety guidelines when handling chemicals.


properties

IUPAC Name

2-(benzimidazol-1-yl)-1-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O/c1-25-11-17(10-24-25)19-13-26(12-16-6-2-3-7-18(16)19)22(28)14-27-15-23-20-8-4-5-9-21(20)27/h2-11,15,19H,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJMSPMTRRLGAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)CN4C=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-benzo[d]imidazol-1-yl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone

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